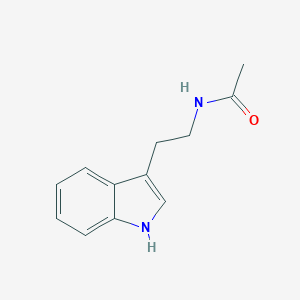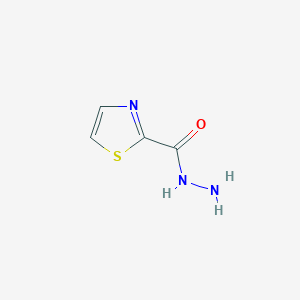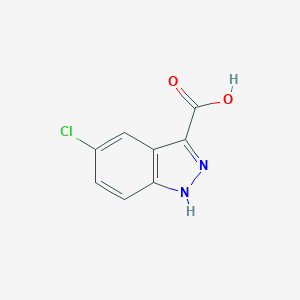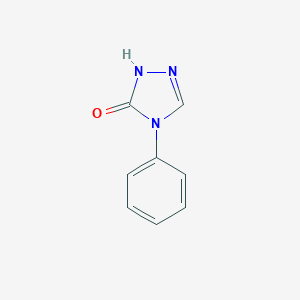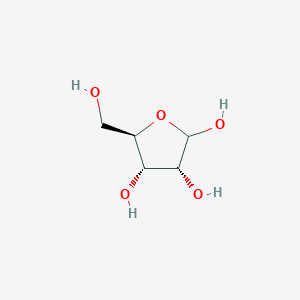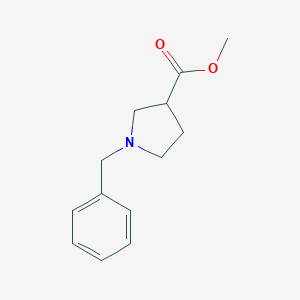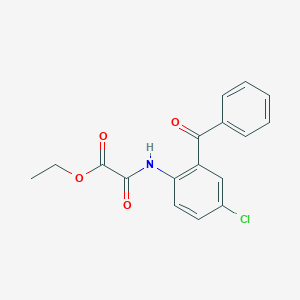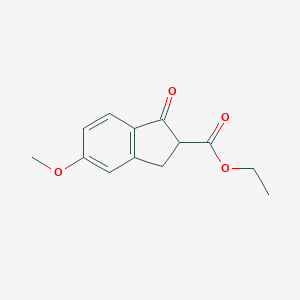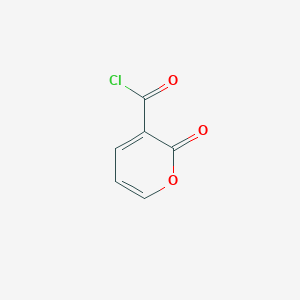
cis-Di(benzonitrile)dichloroplatinum (II)
Overview
Description
Cis-Di(benzonitrile)dichloroplatinum (II) is a platinum compound that is commonly used in a variety of scientific experiments and technologies. It is a square planar platinum compound and is often used as a catalyst for various reactions .
Synthesis Analysis
The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) involves the reaction of platinum (II) chloride with neat benzonitrile. This reaction yields bis(benzonitrile)dichloroplatinum (II) as a mixture of cis and trans isomers in variable proportions, depending on the temperature .Molecular Structure Analysis
The molecular formula of cis-Di(benzonitrile)dichloroplatinum (II) is (C6H5CN)2PtCl2 . It has a molecular weight of 472.23 .Chemical Reactions Analysis
Cis-Di(benzonitrile)dichloroplatinum (II) is used as a catalyst for various reactions. These include asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions .Physical And Chemical Properties Analysis
Cis-Di(benzonitrile)dichloroplatinum (II) appears as a yellow powder or crystals . It has a melting point of 224 °C .Scientific Research Applications
Isomerization Studies
The compound cis-Di(benzonitrile)dichloroplatinum (II) has been used in studies related to isomerization . The reaction of platinum (II) chloride with neat benzonitrile produces this compound as a mixture of cis and trans isomers in variable proportions, depending on the temperature . The geometry of the chromatographically separated isomers was identified based on the dipole-moment and IR data .
Cancer Treatment
Cis-Di(benzonitrile)dichloroplatinum (II) has potential applications in cancer treatment . It has been found to interrupt the PD-1/PD-L1 interaction by binding to PD-1 . This interaction plays a crucial role in immune tolerance and immune exhaustion . By interrupting this interaction, the compound could potentially enhance the body’s immune response against cancer cells .
Catalyst for Asymmetric Hydroformylation Reactions
This compound can act as a catalyst for asymmetric hydroformylation reactions . Hydroformylation is a crucial process in the industrial production of aldehydes from alkenes .
Catalyst for Allylation Reactions
Cis-Di(benzonitrile)dichloroplatinum (II) can also catalyze allylation reactions . Allylation is a key step in many synthetic processes, particularly in the synthesis of pharmaceuticals and fine chemicals .
5. Catalyst for Carbene Insertion into O-H Bonds of Alcohols This compound can catalyze the insertion of carbene into the O-H bonds of alcohols . This reaction is important in the synthesis of esters and ethers .
Catalyst for Cyclopropanation Reactions
Cis-Di(benzonitrile)dichloroplatinum (II) can act as a catalyst for cyclopropanation reactions . Cyclopropanes are important building blocks in organic synthesis .
Catalyst for Hydrosilylation Reactions
Lastly, this compound can catalyze hydrosilylation reactions . Hydrosilylation is a key process in the production of silicones .
Mechanism of Action
Target of Action
It’s known that platinum compounds often target dna in cells, causing cross-linking and subsequent disruption of dna replication and transcription .
Mode of Action
It’s known that platinum compounds generally interact with their targets by forming covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
cis-Di(benzonitrile)dichloroplatinum (II) is known to act as a catalyst in several reactions, including asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions . These reactions are part of various biochemical pathways, and their downstream effects can include the synthesis of new compounds and the alteration of existing ones.
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Given its role as a catalyst in various reactions, it can be inferred that this compound may facilitate the formation of new compounds and alter the structure of existing ones .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of this compound .
Safety and Hazards
Future Directions
Due to the inherent limitations of antibodies, great efforts have been devoted to developing small-molecule PD-1/PD-L1 signaling pathway inhibitors . The ability of cis-Di(benzonitrile)dichloroplatinum (II) to interrupt PD-1/PD-L1 interaction by binding to PD-1 makes it a promising candidate for future research in this area .
properties
IUPAC Name |
benzonitrile;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164090 | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Di(benzonitrile)dichloroplatinum (II) | |
CAS RN |
15617-19-3, 14873-63-3 | |
| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
